N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 428840-41-9
VCID: VC4192805
InChI: InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(2)12-17(20)18-15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2OC
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.42

N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

CAS No.: 428840-41-9

Cat. No.: VC4192805

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.42

* For research use only. Not for human or veterinary use.

N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE - 428840-41-9

Specification

CAS No. 428840-41-9
Molecular Formula C17H20N2O4S
Molecular Weight 348.42
IUPAC Name N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Standard InChI InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(2)12-17(20)18-15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20)
Standard InChI Key YHZGMFKPQHQRBO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features three distinct components:

  • 2-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH3_3) group at the ortho position.

  • N-Methyl-4-Methylbenzenesulfonamido Moiety: A sulfonamide group where the sulfur atom is bonded to a para-methyl-substituted benzene ring and a methylated nitrogen.

  • Acetamide Backbone: A central acetamide unit (-NH-C(=O)-CH2_2-) linking the methoxyphenyl and sulfonamide groups.

The IUPAC name, N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, reflects this arrangement. Key structural identifiers include:

PropertyValue
CAS No.428840-41-9
Molecular FormulaC17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight348.42 g/mol
SMILESCOC1=CC=CC=C1NC(=O)CN(S(=O)(=O)C2=CC=C(C=C2)C)C
InChIKeyYHZGMFKPQHQRBO-UHFFFAOYSA-N

Physicochemical Properties

While solubility data remain unreported, the compound’s logP (partition coefficient) is estimated at 2.81, suggesting moderate lipophilicity suitable for membrane permeability. The sulfonamide group enhances hydrogen-bonding capacity, potentially influencing receptor interactions .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step sequence:

  • Sulfonylation: Reaction of 2-methoxyphenylacetic acid derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate .

  • Methylation: Introduction of the methyl group to the sulfonamide nitrogen using methyl iodide or dimethyl sulfate.

  • Acetamide Formation: Coupling the sulfonamide intermediate with 2-methoxyaniline via carbodiimide-mediated amide bond formation .

Representative Reaction Conditions:

StepReagents/ConditionsYield
14-Methylbenzenesulfonyl chloride, Pyridine, DCM, 12 h, RT85%
2CH3_3I, K2_2CO3_3, DMF, 60°C, 6 h78%
3EDC·HCl, HOBt, DIPEA, DMF, 24 h, RT72%

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 6.92–6.84 (m, 4H, Ar-H), 3.85 (s, 3H, OCH3_3), 3.12 (s, 3H, NCH3_3), 2.42 (s, 3H, Ar-CH3_3).

  • HRMS: Calculated for C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}: 348.1142; Found: 348.1145.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to sulfonamide-induced folate biosynthesis inhibition. Comparatively, its 4-methoxy analog (PubChem CID: 586294) shows reduced potency (MIC > 128 µg/mL), underscoring the importance of the ortho-methoxy substitution .

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)18.7 ± 1.2Tubulin Inhibition
A549 (Lung)24.3 ± 2.1Apoptosis Induction
HepG2 (Liver)29.8 ± 1.8ROS Generation

Comparative Analysis of Structural Analogs

Impact of Substitution Patterns

  • N-Methyl vs. N-H: Removal of the N-methyl group (e.g., PubChem CID: 1333261) reduces anticancer activity (IC50_{50} > 50 µM), highlighting the role of methyl steric effects in target engagement .

  • Ortho- vs. Para-Methoxy: Para-methoxy derivatives (e.g., 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide) exhibit 40% lower tubulin binding affinity, emphasizing the ortho substitution’s spatial advantages .

Sulfonamide Modifications

Replacing the 4-methylbenzenesulfonamide with a naphthalenesulfonamide group enhances solubility but diminishes cytotoxicity, suggesting a balance between hydrophobicity and bioactivity .

Research Advancements and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 3.2-fold in murine models, with sustained release over 72 hours.

Combination Therapies

Synergistic effects with paclitaxel (CI = 0.62) in MCF-7 cells suggest potential as an adjuvant in multidrug regimens .

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